Ethyl 1-amino-2,2-difluorocyclopropanecarboxylate hydrochloride

Catalog No.
S14581687
CAS No.
M.F
C6H10ClF2NO2
M. Wt
201.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 1-amino-2,2-difluorocyclopropanecarboxylate ...

Product Name

Ethyl 1-amino-2,2-difluorocyclopropanecarboxylate hydrochloride

IUPAC Name

ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate;hydrochloride

Molecular Formula

C6H10ClF2NO2

Molecular Weight

201.60 g/mol

InChI

InChI=1S/C6H9F2NO2.ClH/c1-2-11-4(10)5(9)3-6(5,7)8;/h2-3,9H2,1H3;1H

InChI Key

OLKVKMRQJSNZAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1(F)F)N.Cl

Ethyl 1-amino-2,2-difluorocyclopropanecarboxylate hydrochloride is a fluorinated compound characterized by its unique cyclopropane structure, which includes a difluoromethyl group and an amino group. The molecular formula for this compound is C6H8ClF2NC_6H_8ClF_2N, and it has a molecular weight of approximately 185.59 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of the difluorocyclopropane moiety, which can enhance biological activity and selectivity in various reactions.

The chemical reactivity of ethyl 1-amino-2,2-difluorocyclopropanecarboxylate hydrochloride can be attributed to the presence of both the amino and carboxylate functional groups. It can undergo several types of reactions:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Esterification: The carboxylic acid component can react with alcohols to form esters.
  • Reduction Reactions: The difluorocyclopropane framework may undergo reduction under specific conditions, potentially leading to different derivatives.

The biological activity of ethyl 1-amino-2,2-difluorocyclopropanecarboxylate hydrochloride is an area of interest due to its structural characteristics. Compounds with difluorocyclopropane units have been reported to exhibit various pharmacological properties, including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against certain bacterial strains.
  • Anticancer Properties: Fluorinated compounds often display enhanced potency in targeting cancer cells due to their unique interactions with biological molecules.
  • Neurological Effects: The amino group may contribute to neuroactive properties, making it a candidate for further investigation in neuropharmacology.

Synthesis of ethyl 1-amino-2,2-difluorocyclopropanecarboxylate hydrochloride typically involves several steps:

  • Formation of the Difluorocyclopropane Core: This can be achieved through cyclopropanation reactions using difluorocarbene generated from suitable precursors.
  • Introduction of the Amino Group: This step may involve reductive amination or direct amination methods where an amine reacts with the cyclopropane derivative.
  • Hydrochloride Salt Formation: The final step involves reacting the free base with hydrochloric acid to yield the hydrochloride salt.

Ethyl 1-amino-2,2-difluorocyclopropanecarboxylate hydrochloride has potential applications in various fields:

  • Medicinal Chemistry: As a building block for developing new pharmaceuticals targeting various diseases.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.
  • Material Science: Utilization in synthesizing novel materials with desired properties.

Interaction studies are crucial for understanding how ethyl 1-amino-2,2-difluorocyclopropanecarboxylate hydrochloride interacts with biological systems:

  • Protein Binding Studies: These studies help determine how well the compound binds to target proteins, influencing its efficacy and safety profile.
  • Metabolic Stability Assessments: Evaluating how the compound is metabolized in biological systems provides insights into its pharmacokinetics.
  • Receptor Binding Affinity Tests: Understanding its interaction with specific receptors can elucidate its potential therapeutic effects.

Ethyl 1-amino-2,2-difluorocyclopropanecarboxylate hydrochloride shares structural features with several other fluorinated compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesSimilarity Index
Ethyl 4,4-difluorocyclohexanecarboxylateCyclohexane ring with difluoro substitution0.95
Diethyl 4,4-difluoroheptanedioateLinear chain with difluoro groups0.92
Ethyl 3,3-difluorocyclobutanecarboxylateCyclobutane ring with difluoro substitution0.90
But

The enantioselective synthesis of ethyl 1-amino-2,2-difluorocyclopropanecarboxylate derivatives represents a significant advancement in asymmetric synthesis, with lipase-catalyzed asymmetric acetylation emerging as a highly effective methodology [1] [2]. This enzymatic approach provides exceptional stereochemical control while maintaining mild reaction conditions and high functional group tolerance.

The pioneering work by Kirihara and colleagues established the fundamental framework for lipase-catalyzed asymmetric acetylation in the synthesis of (+)-(R)-1-amino-2,2-difluorocyclopropane-1-carboxylic acid [1]. The methodology employs a prochiral diol intermediate, which undergoes selective enzymatic acetylation to generate the desired enantiomer with excellent enantiomeric excess. The lipase-catalyzed asymmetric acetylation proceeds through a kinetic resolution mechanism, where the enzyme selectively acetylates one enantiomer of the racemic substrate while leaving the other unchanged [3].

Mechanistic Considerations and Enzyme Selection

The success of lipase-catalyzed asymmetric acetylation depends critically on enzyme selection and reaction optimization [4] [5]. Various lipases have been evaluated for their effectiveness in processing difluorocyclopropane substrates, with Amano lipase PS from Pseudomonas cepacia and Amano lipase AK from Pseudomonas fluorescens showing superior performance [4]. The enzymatic selectivity is influenced by the substrate structure, with the difluoro substitution pattern affecting both the reaction rate and enantioselectivity.

Solvent selection plays a crucial role in optimizing the lipase-catalyzed acetylation process [4] [6]. 1,2-Dichloroethane has proven superior to tetrahydrofuran for the purification of (R)-configured products, while maintaining high enantiomeric excess values exceeding 99% [4]. The reaction typically employs vinyl acetate as the acylating agent, which provides irreversible acylation and drives the reaction toward completion.

Reaction Optimization and Yield Enhancement

ParameterOptimal ConditionsEnantiomeric ExcessYield
EnzymeAmano lipase PS≥99%60-73%
Solvent1,2-Dichloroethane≥99%60-73%
Acylating AgentVinyl acetate≥99%60-73%
TemperatureRoom temperature≥99%60-73%

The lipase-catalyzed asymmetric acetylation demonstrates remarkable stereoselectivity, with enantiomeric ratios consistently exceeding 99:1 for optimal substrate-enzyme combinations [4]. The reaction proceeds with excellent recovery yields, typically ranging from 60-73% for the desired enantiomer after purification [4]. Multiple rounds of enzymatic resolution can further enhance the enantiomeric purity, with second-round treatments achieving enantiomeric excess values of 99% with 85% recovery [4].

Radical-Based Approaches Utilizing Photoredox Catalysis

Photoredox catalysis has emerged as a powerful tool for the synthesis of difluorocyclopropane derivatives, offering unique reactivity patterns and exceptional functional group tolerance under mild conditions [7] [8]. The utilization of visible light photocatalysis enables the generation of fluorinated radicals from readily accessible precursors, providing access to complex difluorocyclopropane structures through unprecedented mechanistic pathways.

Fluorinated Radical Generation and Reactivity

The development of photoredox-active groups specifically designed for fluorinated radical generation represents a significant advancement in difluorocyclopropane synthesis [7]. The 4-tetrafluoropyridinylthio group functions as an effective photoredox-active moiety, enabling direct installation onto difluorostyrenes through thiolene click reactions under visible light catalysis with 9-phenylacridine [7]. This approach provides various difluorinated sulfides as radical precursors, with single electron reduction of the carbon-sulfur bond facilitated by the electron-poor azine ring [7].

The photoredox methodology demonstrates exceptional substrate scope and functional group tolerance [8]. Difluorinated acids and anhydrides serve as readily accessible starting materials, with their activation under photoredox conditions providing selective and efficient fluoroalkylation reactions [8]. The switchable divergent synthesis concept allows precise control over reaction intermediates through careful tuning of reaction parameters including solvent, gas pressure, concentration, and additives [8].

Mechanistic Pathways and Reaction Control

PhotocatalystSubstrate ClassReaction ConditionsProduct YieldSelectivity
9-PhenylacridineDifluorostyrenesVisible light, room temperature65-85%>20:1
Ruthenium complexesMichael acceptorsBlue light, 22°C70-92%>10:1
Iridium complexesChalconesWhite light, ambient60-80%15:1

The photoredox-catalyzed cyclopropanation of Michael-acceptor compounds utilizes diiodomethane as a methylene-transfer reagent with ruthenium-based photoredox catalysts [9]. The reaction proceeds via iodomethyl radical carbenoids generated photocatalytically, which subsequently cyclopropanate the alkene groups of Michael-acceptor compounds [9]. This methodology tolerates a wide variety of substituted chalcones and heteroaryl analogues, with α,β-unsaturated aldehydes and methyl ketones also undergoing efficient conversion [9].

The mechanistic understanding of photoredox-catalyzed difluorocyclopropane formation has been enhanced through comprehensive spectroscopic and computational studies [8]. The DLPNO-CCSD(T)-based reactivity scale provides valuable insights into radical reactivity patterns and the origins of divergent reaction pathways [8]. These studies reveal that radical polarity effects play a crucial role in determining product selectivity and reaction efficiency [8].

Transition Metal-Catalyzed Cyclopropanation Strategies

Transition metal-catalyzed approaches to difluorocyclopropane synthesis offer exceptional control over stereochemistry and regioselectivity, with nickel and iron-based systems demonstrating particular effectiveness [10] [11]. These methodologies leverage the unique electronic properties of transition metals to activate challenging substrates and promote cyclopropanation reactions under mild conditions.

Nickel-Mediated Cross-Electrophile Coupling Systems

Nickel-catalyzed cross-electrophile coupling represents a transformative approach to difluorocyclopropane synthesis, enabling the construction of complex cyclic structures through the direct coupling of two electrophilic partners [10] [12]. The methodology demonstrates exceptional versatility in substrate scope while maintaining high levels of stereochemical control.

The stereospecific nickel-catalyzed cross-electrophile coupling between alkyl mesylates and allylic gem-difluorides provides direct access to enantioenriched vinyl fluoride-substituted cyclopropane products [10]. Density functional theory calculations reveal two competing pathways for this transformation, both initiating through coordination of the electron-deficient olefin to the low-valent nickel catalyst [10]. The reaction can proceed through oxidative addition of the carbon-fluorine bond of the allylic gem-difluoride moiety or through directed polar oxidative addition of the alkyl mesylate carbon-oxygen bond [10].

Mechanistic Framework and Catalytic Cycle

The nickel-catalyzed reductive cross-coupling mechanism involves several key steps that determine both reaction efficiency and stereochemical outcome [13] [12]. The catalytic cycle typically begins with selective oxidative addition of aryl halides to low-valent nickel(0), generating the aryl-nickel(II) intermediate [12]. Subsequent radical addition affords the aryl-nickel(III)-alkyl species, followed by reductive elimination to provide the desired product while generating a nickel(I) species [12].

Catalyst SystemSubstrate CombinationReaction ConditionsProduct YieldSelectivity Ratio
Nickel/bipyridineAlkyl mesylates + gem-difluorides50°C, 12h68-82%>10:1
Nickel/phosphineAryl bromides + alkyl halidesRoom temperature, 24h70-85%8:1-15:1
Nickel/PyBOXDichloroalkanes + alkenesElectrochemical, flow84-87%>20:1

The intramolecular nickel-catalyzed cross-electrophile coupling of 1,3-diol derivatives provides an efficient route to mono- and 1,2-disubstituted alkylcyclopropanes [13]. This transformation utilizes readily available 1,3-dimesylates derived from aldol products, leveraging the well-established synthetic routes to 1,3-diols [13]. The reaction demonstrates excellent compatibility with various functional groups and enables the synthesis of enantioenriched cyclopropanes through the use of chiral aldol products [13].

Electrochemical Enhancement and Flow Chemistry

The integration of electrochemical methods with nickel catalysis has significantly enhanced the efficiency and scope of difluorocyclopropane synthesis [14]. Flow electroreductive nickel-catalyzed cyclopropanation of alkenes using gem-dichloroalkanes demonstrates broad substrate scope, accommodating both electron-rich and electron-poor alkenes with high functional group tolerance [14]. The continuous-flow setup provides crucial advantages over batch conditions, preventing substrate degradation and maintaining consistent reaction efficiency [14].

Cyclic voltammetry studies reveal that the nickel-iPr-PyBOX complex exhibits a redox couple at -1.23 V versus Fc/Fc+, corresponding to the nickel(II)/nickel(I) transition, followed by an irreversible cathodic peak at -1.78 V versus Fc+, attributed to the nickel(I)/nickel(0) transition [14]. These electrochemical parameters support a nickel-mediated activation of dichloromethane as the primary pathway for cyclopropanation [14].

Iron-Porphyrin Complexes for Stereochemical Control

Iron-porphyrin complexes have emerged as highly effective catalysts for stereoselective difluorocyclopropane synthesis, offering exceptional control over both diastereoselectivity and enantioselectivity [11] [15]. The unique electronic structure of iron-porphyrin systems enables efficient activation of diazo compounds while providing precise stereochemical control through carefully designed chiral ligand environments.

The iron(III) porphyrin methoxy complexes demonstrate remarkable catalytic activity in cyclopropanation reactions, with turnover numbers and turnover frequencies significantly exceeding those of alternative metal systems [11] [16]. Computational studies reveal that both iron(III) and iron(II) species can serve as catalytically active forms, with the reduced iron(II) species showing superior performance in terms of reaction barriers and overall efficiency [11] [16].

Stereochemical Control and Mechanistic Insights

The stereochemical outcome of iron-porphyrin catalyzed cyclopropanation depends critically on the three-dimensional arrangement of the porphyrin ligand framework [16] [17]. X-ray crystallographic studies combined with solution nuclear magnetic resonance analysis demonstrate that the catalyst's 'All Up' reactive conformation is necessary to obtain high stereoselectivity [18]. The stereospecific nature of the iron-catalyzed reaction strongly supports a concerted, non-radical pathway, in contrast to the radical mechanisms observed with cobalt-based catalysts [17].

Iron ComplexSubstrateReaction ConditionsYieldDiastereoselectivityEnantioselectivity
Fe(TPP)ClStyrene + EDARoom temperature, 6h88%99:1 trans85% ee
Fe(Porphyrin)OCH3α-methylstyrene25°C, 12h72-88%>20:1 cis90-95% ee
Fe(Chiral-Por)ClAryl alkenes50°C, 8h65-82%15:1-20:188-94% ee

The development of chiral D2-symmetric amidoporphyrin ligands has significantly enhanced the enantioselectivity of iron-catalyzed cyclopropanation reactions [15]. The iron(III) complex of these chiral porphyrins delivers cyclopropane products with excellent diastereoselectivity (98:2 to 99:1 diastereomeric ratio) and enhanced enantioselectivity compared to simpler porphyrin systems [15]. The metalloradical catalysis mechanism involves α- and γ-iron(IV)-alkyl radical intermediates, demonstrating the operation of iron(III)-based metalloradical catalysis [15].

Computational Analysis and Mechanistic Understanding

Comprehensive computational studies using density functional theory have provided detailed insights into the iron-porphyrin catalyzed cyclopropanation mechanism [11] [16]. The energy profile analysis reveals that the main reaction step involves formation of the terminal-carbene intermediate with simultaneous dinitrogen loss, with the reduced iron(II) species performing significantly better than the oxidized iron(III) form [11] [16].

The ethylene addition to the terminal carbene intermediate proceeds as a downhill process, with the open-shell singlet surface presenting a defined diradicaloid intermediate [11]. Alternative spin-state surfaces allow direct access to the cyclopropane product without the intermediacy of discrete radical species [11]. The effect of the porphyrin skeleton on the reaction energy profile is profound, with sterically hindered chiral substituents significantly lowering energy barriers while maintaining the geometrical features around the reactive core [11] [16].

The mechanistic landscape of Ethyl 1-amino-2,2-difluorocyclopropanecarboxylate hydrochloride ring-opening reactions reveals multiple competing pathways that depend critically on reaction conditions and catalyst systems. Computational investigations have identified distinct mechanistic routes with markedly different activation barriers and selectivity profiles [1] [2].

Distal Carbon-Carbon Bond Cleavage Pathway

The most thermodynamically favored pathway involves cleavage of the distal carbon-carbon bond through oxidative addition mechanisms. Density functional theory calculations using the M06L functional with 6-311+G(d,p) basis sets demonstrate that this pathway exhibits the lowest activation barrier at 7.9 kilocalories per mole [1]. The preferential cleavage occurs due to the electron-withdrawing effects of the geminal fluorine substituents, which increase the carbon-carbon bond angle and elongate the distal bond relative to the proximal bond [1].

Mechanistic studies reveal that the presence of two fluorine atoms on the cyclopropane ring significantly influences the bond cleavage selectivity. The fluorine substituents create substantial ring strain through both steric and electronic effects, with the electronegativity of fluorine withdrawing electron density from the carbon framework [3]. This electronic perturbation results in preferential weakening of the distal carbon-carbon bond, making it more susceptible to nucleophilic attack and subsequent ring-opening [1].

Proximal Carbon-Carbon Bond Cleavage

In contrast, proximal carbon-carbon bond cleavage proceeds through an energetically demanding SN2-like mechanism with an activation barrier of 46.5 kilocalories per mole [1]. This pathway is strongly disfavored due to the steric hindrance imposed by the geminal difluoro substituents and the unfavorable orbital overlap geometry required for nucleophilic attack at the proximal position [1].

Carbon-Fluorine Bond Activation Pathways

Palladium-catalyzed carbon-fluorine bond activation represents a synthetically valuable alternative pathway for accessing monofluoroalkene products. This transformation proceeds through a ligand-controlled mechanism with activation barriers typically ranging from 26.4 to 28.6 kilocalories per mole, depending on the specific ligand environment [2] [4]. The regioselectivity of carbon-fluorine bond cleavage can be modulated through careful selection of N-heterocyclic carbene ligands, enabling either α-selective or β-selective defluorination [1].

PathwayMechanismEnergy Barrier (kcal/mol)SelectivityProducts
Distal C-C Bond CleavageOxidative Addition7.9Highly SelectiveBranched Alkenes
Proximal C-C Bond CleavageSN2-like46.5DisfavoredLinear Products
C-F Bond ActivationPalladium-catalyzed26.4Ligand-controlledMonofluoroalkenes
β-F EliminationBase-catalyzed28.6RegioselectiveVinyl Fluorides

Research by Li and coworkers demonstrated that ligand-controlled regioselective defluorinative functionalization can achieve exclusive α-regioselectivity through the use of sterically hindered N-heterocyclic carbene ligands such as IHept [1]. The mechanism involves formation of π-conjugated ambident enolate nucleophiles that undergo inner-sphere 3,3'-reductive elimination facilitated by the sterically demanding yet flexible Pd-PEPPSI complex [1].

Base-Catalyzed β-Fluorine Elimination

β-Fluorine elimination represents another significant mechanistic pathway, particularly relevant under basic conditions. Computational modeling indicates that this process involves a base-catalyzed elimination mechanism with activation barriers of approximately 28.6 kilocalories per mole [2]. The reaction proceeds through formation of a transient carbanion intermediate that can undergo either protonation or elimination to yield vinyl fluoride products [5].

Experimental studies on 1-amino-2,2-difluorocyclopropane-1-carboxylic acid demonstrate that this compound undergoes facile decomposition under near-physiological conditions through specific-base catalysis, yielding 3-fluoro-2-oxobut-3-enoic acid with a rate constant of 0.18 ± 0.01 min⁻¹ [5]. This finding highlights the inherent reactivity of the difluorocyclopropane framework under basic conditions.

Computational Modeling of β-F Elimination Processes

Computational investigations of β-fluorine elimination processes in difluorocyclopropane systems have provided detailed insights into the transition state structures, activation barriers, and mechanistic preferences [2] [6]. These studies employ various levels of theory to elucidate the electronic factors governing fluorine elimination reactions.

Transition State Geometry and Electronic Structure

Density functional theory calculations using the M06L functional with extended basis sets reveal that β-fluorine elimination transition states exhibit characteristic geometric features [2]. The transition state for β-fluorine elimination in palladium-catalyzed systems shows a four-membered ring arrangement with the breaking carbon-fluorine bond elongated to approximately 2.1 angstroms, while the forming carbon-hydrogen bond contracts to 1.3 angstroms [2].

The rate-determining step in palladium-catalyzed defluorinative alkylation reactions has been identified as the β-fluorine elimination process, with calculated activation barriers of 28.6 kilocalories per mole [2]. This finding contradicts initial expectations that oxidative addition would be rate-limiting, demonstrating the importance of comprehensive computational analysis in mechanism elucidation [2].

Fluorine Antiphase Orbital Interactions

Advanced computational studies have revealed the crucial role of fluorine antiphase orbital interactions in facilitating carbon-carbon and carbon-sulfur bond cleavage processes [6]. These calculations demonstrate that fluorine substituents can activate adjacent bonds through electronic effects involving antiphase overlap of fluorine p-orbitals with σ* orbitals of the breaking bonds [6].

The computational modeling employs constrained four-membered transition states as the rate-determining barrier for bond cleavage reactions [6]. The activation energy for these processes depends critically on the nature of the fluorine substitution pattern, with geminal difluoro groups providing optimal activation through their combined electronic effects [6].

MethodBasis SetSystem StudiedKey FindingActivation Energy (kcal/mol)
DFT M06L6-311+G(d,p)Pd-catalyzed defluorinationβ-F elimination rate-limiting28.6
CASPT26-31+G*TetrafluoromethylenecyclopropaneNon-additive fluorine effects8.2
B3LYP-D36-31G*FluoroolefinationFluorine antiphase orbital interaction24.9
ωB97XD6-311+G(d,p)Cyclopropane stereomutationDisrotation preference39.0

Computational Methods and Validation

Multiple computational approaches have been employed to validate the mechanistic proposals for β-fluorine elimination [2] [6]. The M06L functional with 6-311+G(d,p) basis sets provides reliable energetics for transition metal-catalyzed processes, while B3LYP-D3 calculations offer good performance for organic transformations involving fluorinated substrates [2] [6].

CASPT2 calculations on tetrafluoromethylenecyclopropane systems reveal non-additive fluorine effects that cannot be predicted from single-fluorine substitution patterns [7]. The computational results demonstrate that addition of a second pair of geminal fluorines lowers the rearrangement barrier by 6.7 kilocalories per mole more than addition of the first pair, indicating cooperative electronic effects [7].

Kinetic Isotope Effects and Tunneling Contributions

Computational modeling of kinetic isotope effects provides additional validation of proposed mechanisms [8]. Studies on cyclopropylcarbinyl radical ring-opening reveal unprecedentedly large carbon-13 kinetic isotope effects ranging from 1.062 at 80 degrees Celsius to 1.163 at -100 degrees Celsius [8]. These values significantly exceed predictions from classical transition state theory, indicating substantial heavy-atom tunneling contributions [8].

The incorporation of small-curvature tunneling models into the computational framework successfully reproduces the experimental isotope effects, supporting the proposed ring-opening mechanisms [8]. These findings highlight the importance of quantum mechanical tunneling in cyclopropane chemistry, particularly at lower temperatures [8].

Electronic Effects of Fluorine Substitution

Computational investigations reveal that fluorine substituents exert profound electronic effects on cyclopropane reactivity through multiple mechanisms [3] [6]. The high electronegativity of fluorine (4.0 on the Pauling scale) creates significant charge redistribution within the cyclopropane framework, enhancing electrophilicity at specific positions [3].

Density functional theory calculations demonstrate that geminal difluoro substitution increases ring strain through both inductive and resonance effects [3]. The fluorine substituents participate in hyperconjugative interactions with the cyclopropane carbon-carbon bonds, leading to selective bond activation and enhanced reactivity toward nucleophiles [3].

Solvent and Counterion Effects on Reaction Regioselectivity

The regioselectivity of difluorocyclopropane ring-opening reactions exhibits remarkable sensitivity to both solvent polarity and counterion identity, with these effects often determining the dominant mechanistic pathway and product distribution [9] [10] [11].

Solvent Polarity and Dielectric Effects

Systematic investigations of solvent effects reveal that polar aprotic solvents generally favor ring-opening reactions through stabilization of ionic intermediates [10] [12]. Tetrahydrofuran (THF) with a dielectric constant of 7.6 provides moderate enhancement of ring-opening rates while promoting α-regioselectivity in palladium-catalyzed transformations [10] [12].

Acetonitrile emerges as the optimal solvent for many ring-opening reactions due to its high dielectric constant (37.5) and ability to solvate both cationic and anionic intermediates effectively [12]. Studies on DABCO-catalyzed ring-opening reactions demonstrate that acetonitrile provides superior yields compared to alternative solvents such as dichloroethane, dimethylformamide, or nitromethane [12].

Hexafluoroisopropanol as a Hydrogen-Bond Donor

Hexafluoroisopropanol (HFIP) represents a unique solvent class that combines high hydrogen-bond donating ability with moderate polarity (dielectric constant 16.7) [11]. Research on Diels-Alder reactions in HFIP demonstrates significant rate accelerations and enhanced regioselectivity compared to conventional solvents [11].

The mechanism of HFIP acceleration involves specific hydrogen-bonding interactions with carbonyl-containing substrates, leading to enhanced electrophilicity and altered transition state geometries [11]. These effects translate directly to difluorocyclopropane chemistry, where HFIP facilitates ring-opening through stabilization of polarized transition states [9].

Studies on nucleophilic ring-opening of donor-acceptor cyclopropanes reveal that HFIP enables room-temperature reactions that typically require elevated temperatures in conventional solvents [9]. The enhanced reactivity stems from the solvent's ability to stabilize cationic intermediates through hydrogen-bonding networks [9].

SolventDielectric ConstantEffect on RateSelectivity ImpactApplication
THF7.6Moderate enhancementα-regioselectivityPd-catalyzed reactions
HFIP16.7Significant accelerationEnhanced para/meta ratioDiels-Alder acceleration
DMF36.7Good solvationCompeting pathwaysBase-catalyzed opening
MeCN37.5Optimal for ring-openingHigh regioselectivityDABCO catalysis
Toluene2.4Lower reactivityLower selectivityRadical conditions
Methanol32.7Protic effectsH-bonding effectsAcid catalysis

Protic Solvent Effects and Hydrogen Bonding

Protic solvents such as methanol introduce additional complexity through hydrogen-bonding interactions with both substrates and catalysts [10]. These interactions can either facilitate or inhibit ring-opening depending on the specific reaction mechanism and substrate structure [10].

Computational studies reveal that methanol molecules can coordinate to reaction intermediates, altering their stability and reactivity profiles [13]. In the case of α-fluorocarbocation intermediates, explicit solvent modeling demonstrates weakening of carbon-hydrogen bonds through hydrogen-bonding interactions with methanol [13].

Counterion Identity and Coordination Effects

The choice of counterion in metal-catalyzed ring-opening reactions profoundly influences both reaction rates and regioselectivity [1] [4] [14]. Potassium cations in combination with N-heterocyclic carbene ligands promote α-selective defluorination through enhanced enolate formation and stabilization [1].

Silver-based counterions provide complementary reactivity patterns, favoring β-selective pathways through π-allyl complex stabilization [14]. Research on palladium-catalyzed allylic fluorination demonstrates that silver fluoride enables unique reactivity modes not accessible with alkali metal fluorides [14].

Fluoride counterions exhibit distinctive behavior due to their high basicity and nucleophilicity [4]. Studies on fluorocarbonylation reactions reveal that fluoride anions participate directly in the catalytic cycle through coordination to phosphorus centers, enabling phosphine-mediated carbon monoxide generation [4].

Base Strength and Deprotonation Selectivity

The basicity of counterions directly impacts deprotonation selectivity in reactions involving enolizable substrates [1] [15]. Cesium cations, due to their large ionic radius and low charge density, provide enhanced ion-pairing effects that can influence regioselectivity in palladium-catalyzed transformations [1].

Studies on tetrabutylammonium fluoride (TBAF) mediated reactions demonstrate that fluoride's exceptional basicity enables desilylation reactions that create electron-rich phenolate intermediates [15]. These intermediates exhibit enhanced donor ability, facilitating ring-opening through quinone methide formation [15].

CounterionMetal SystemRegioselectivityMechanism ImpactYield Range
K+Pd/NHCα-selectiveEnolate formation63-72%
Ag+Pd/Phosphineβ-selectiveπ-allyl stabilization50-80%
Na+Pd/PEPPSIChemodivergentBase strength effect73%
Cs+Pd/CarbeneBranch-selectiveIon pairing60-90%
F-F-mediatedRing-openingNucleophilic attack42%
OTf-Triflate systemSubstitutionLeaving group71%

Temperature and Activation Energy Relationships

The interplay between solvent effects and temperature provides additional mechanistic insights [16] [8]. Studies on difluoromethylenecyclopropane ring-opening with halogens reveal that reaction selectivity can be tuned through temperature variation in different solvents [16].

Radical-mediated ring-opening reactions in toluene require elevated temperatures (150-240 degrees Celsius) to achieve meaningful conversion rates [17] [16]. In contrast, ionic mechanisms in polar solvents proceed readily at ambient temperatures due to enhanced solvation of charged intermediates [9] [12].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

201.0368126 g/mol

Monoisotopic Mass

201.0368126 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types